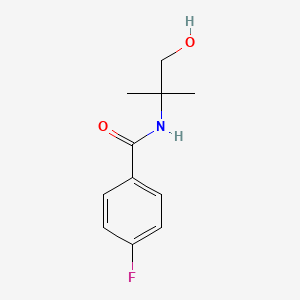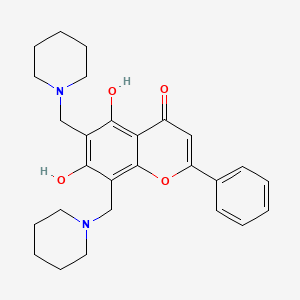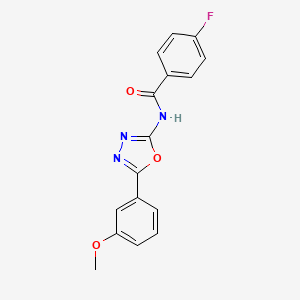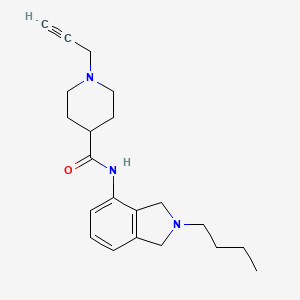![molecular formula C16H17F3N4O5 B2605820 N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide CAS No. 306977-98-0](/img/structure/B2605820.png)
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide” is a chemical compound with the molecular formula C16H17F3N4O5 . It has an average mass of 402.325 Da and a monoisotopic mass of 402.115112 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H17F3N4O5 . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) investigated 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. They found that the triazine heterocycle was essential for high potency and P450 selectivity. This research highlights the compound's potential role in enzyme inhibition and its relevance in various disease models (Thalji et al., 2013).
Building Blocks for Asymmetric Synthesis : Trost et al. (2004) explored the use of 5H-oxazol-4-ones, including piperidine derivatives, as building blocks for the synthesis of alpha-hydroxycarboxylic acid derivatives. This study demonstrates the compound's utility in creating chemically diverse structures with potential pharmacological applications (Trost et al., 2004).
Base Catalysis in Chemical Reactions : Chamberlin and Crampton (1994) investigated the reactions of certain phenyl aryl sulfides with aliphatic amines, including piperidine. Their findings contribute to understanding the mechanism of base catalysis in these reactions, which is relevant for designing more efficient chemical processes (Chamberlin & Crampton, 1994).
Trifluoromethylated Compounds Synthesis : Radix-Large et al. (2004) described the conversion of α-(trifluoromethyl)allylalcohols into various derivatives, highlighting the compound's role in the synthesis of trifluoromethylated vinylic and aromatic compounds. This research is relevant for the development of new materials and pharmaceuticals (Radix-Large et al., 2004).
Anticonvulsant Activity : A study by Ho et al. (2001) on 2-piperidinecarboxylic acid and related pharmacophores demonstrated their potential anticonvulsant activity. This indicates the compound's relevance in the development of new treatments for seizures (Ho, Crider, & Stables, 2001).
Crystal Structure Analysis : Mohandas et al. (2015) analyzed the crystal structure of a related compound, providing insights into its molecular conformation. Such studies are crucial for understanding the compound's behavior in different contexts (Mohandas et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O5/c1-2-5-20-15(24)10-3-6-21(7-4-10)14-12(22(25)26)8-11(16(17,18)19)9-13(14)23(27)28/h2,8-10H,1,3-7H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTJXEYTEWCRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)


![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)
![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)



![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
